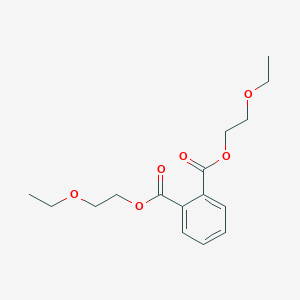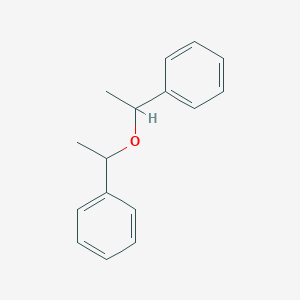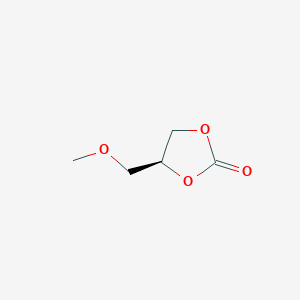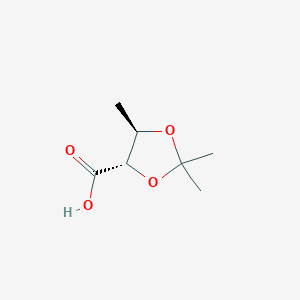![molecular formula C38H36Cl4N6Pt B165934 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride CAS No. 129770-31-6](/img/structure/B165934.png)
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is a chemical compound with the molecular formula C38H36Cl4N6Pt and a molecular weight of 913.62264 . This compound is known for its unique structure, which includes a platinum center coordinated with four chloride ions and a basic fuchsin ligand. It has applications in various scientific fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloroplatinate dianion-basic fuchsin complex typically involves the reaction of tetrachloroplatinate(II) salts with basic fuchsin under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the complex. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of tetrachloroplatinate dianion-basic fuchsin complex follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using advanced analytical techniques to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the basic fuchsin ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state platinum complexes, while reduction reactions yield lower oxidation state species. Substitution reactions result in new complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: Employed in biological studies to investigate the interactions of platinum complexes with biomolecules.
Medicine: Explored for its potential use in cancer therapy, given the known anticancer properties of platinum compounds.
Industry: Utilized in industrial processes that require platinum-based catalysts
Wirkmechanismus
The mechanism of action of tetrachloroplatinate dianion-basic fuchsin complex involves its interaction with molecular targets through coordination chemistry. The platinum center can form bonds with various biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, making it useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachloroplatinate dianion: Lacks the basic fuchsin ligand, making it less versatile in certain applications.
Basic fuchsin: Without the platinum center, it does not exhibit the same catalytic properties.
Other platinum complexes: Such as cisplatin and carboplatin, which are widely used in cancer therapy but have different ligands and coordination environments
Uniqueness
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is unique due to its combination of a platinum center with a basic fuchsin ligand, providing distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
129770-31-6 |
|---|---|
Molekularformel |
C38H36Cl4N6Pt |
Molekulargewicht |
913.6 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C19H17N3.4ClH.Pt/c2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;;;;/h2*1-12,20H,21-22H2;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
KNGHEISVUXQDEI-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
TC-Pl-BFC tetrachloroplatinate dianion-basic fuchsin complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)













